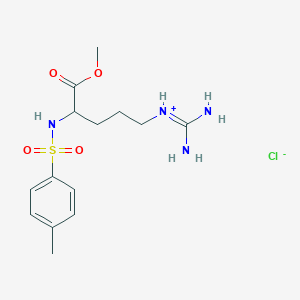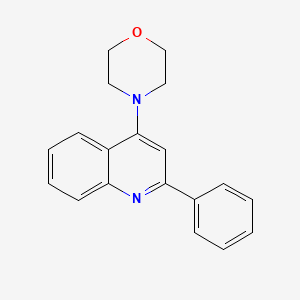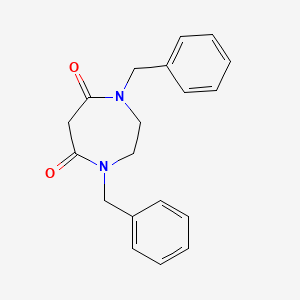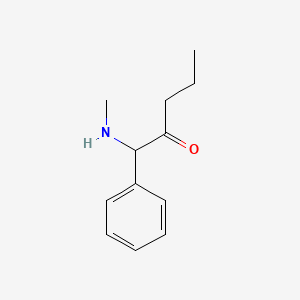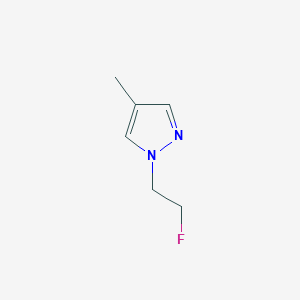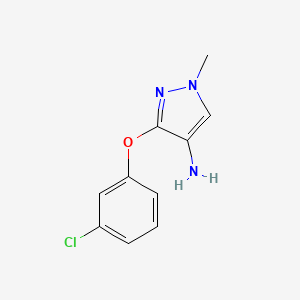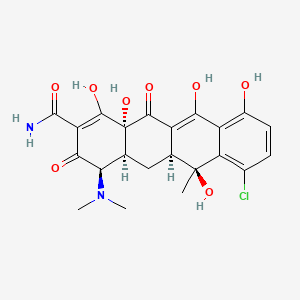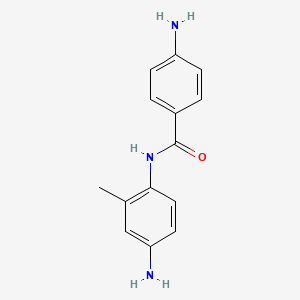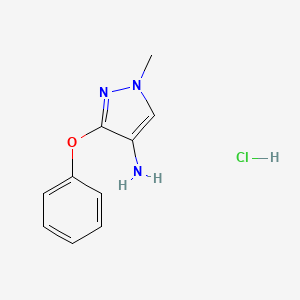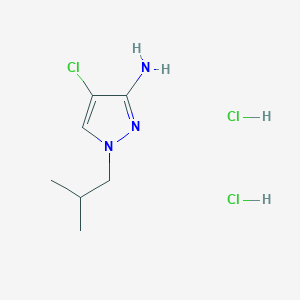
4-(2-Chlorophenyl)oxan-4-amine hydrochloride
概要
説明
4-(2-Chlorophenyl)oxan-4-amine hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO and a molecular weight of 248.15 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is characterized by the presence of a chlorophenyl group attached to an oxan-4-amine structure, making it a valuable intermediate in various chemical syntheses.
準備方法
The synthesis of 4-(2-Chlorophenyl)oxan-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenyl derivatives and oxan-4-amine precursors.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, along with catalysts such as palladium or copper complexes to facilitate the reaction.
Synthetic Routes: One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography.
化学反応の分析
4-(2-Chlorophenyl)oxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxan-4-amine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine products.
Substitution: The compound can undergo substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted oxan-4-amine derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents like dichloromethane and ethanol.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used, but they generally include various substituted and functionalized oxan-4-amine derivatives.
科学的研究の応用
4-(2-Chlorophenyl)oxan-4-amine hydrochloride has a wide range of scientific research applications, including:
Biology: The compound is used in biochemical studies to investigate the interactions of chlorophenyl derivatives with biological targets.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials, contributing to the development of new products and technologies.
作用機序
The mechanism of action of 4-(2-Chlorophenyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chlorophenyl group allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and metabolism. The exact molecular targets and pathways involved depend on the specific context of its use in research .
類似化合物との比較
4-(2-Chlorophenyl)oxan-4-amine hydrochloride can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)oxan-4-amine hydrochloride: This compound has a similar structure but with the chlorine atom positioned differently on the phenyl ring.
4-(2-Bromophenyl)oxan-4-amine hydrochloride: This compound features a bromine atom instead of chlorine, which can affect its reactivity and interactions with biological targets.
4-(2-Fluorophenyl)oxan-4-amine hydrochloride:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
4-(2-chlorophenyl)oxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11;/h1-4H,5-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIYFUYEGPZGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439899-55-4 | |
| Record name | 2H-Pyran-4-amine, 4-(2-chlorophenyl)tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B1652354.png)
![3-[2-(1-Ethyl-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione](/img/structure/B1652355.png)
![2-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)-2-phenylacetamide](/img/structure/B1652356.png)
